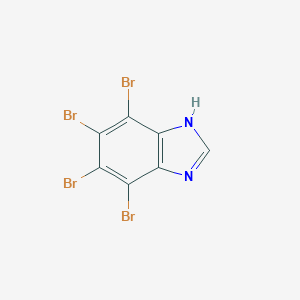

4,5,6,7-Tetrabromobenzimidazole

Beschreibung

Significance of Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2, formerly known as casein kinase II, is a ubiquitous and highly conserved serine/threonine kinase that plays a central role in a myriad of cellular processes. Its pervasive influence on cell signaling has made it a compelling target for therapeutic intervention in a variety of diseases.

CK2 is a key regulator in numerous fundamental cellular activities, including cell growth, proliferation, and the suppression of apoptosis (programmed cell death). nih.govnih.gov It exerts its influence by phosphorylating a vast array of substrates, estimated to be over 300, thereby modulating their function. portlandpress.com This broad substrate specificity positions CK2 as a master regulator of cellular function. portlandpress.com

Key signaling pathways influenced by CK2 include:

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a crucial node in the pathway that promotes cell survival and proliferation. nih.gov By influencing this pathway, CK2 can contribute to tumorigenesis. nih.gov

NF-κB Signaling: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation. nih.gov This pathway is critically involved in inflammatory responses and cell survival.

Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, a key component of the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis. nih.gov

JAK/STAT Pathway: CK2 can activate the JAK/STAT pathway, which is involved in cellular survival, differentiation, and proliferation. nih.gov

DNA Repair Pathways: CK2 participates in the cellular response to DNA damage by phosphorylating several proteins involved in DNA repair mechanisms, thereby promoting cell viability. nih.gov

The diverse roles of CK2 underscore its importance in maintaining normal cellular function.

Given its central role in cellular signaling, it is not surprising that the dysregulation of CK2 activity is implicated in a wide range of pathological conditions. researchgate.net Elevated levels of CK2 activity are frequently observed in various human diseases, including:

Cancer: Increased CK2 activity is a common feature in many types of cancer, including breast, prostate, and lung cancers. portlandpress.com This overexpression contributes to tumor development by promoting uncontrolled cell proliferation, inhibiting apoptosis, and fostering angiogenesis (the formation of new blood vessels that supply tumors). portlandpress.com The anti-apoptotic function of CK2 is particularly significant in cancer, as it allows cancerous cells to evade programmed cell death and continue to proliferate. nih.gov

Viral Infections: A number of viruses, including Human Papillomavirus (HPV), Hepatitis B Virus (HBV), and SARS-CoV-2, have been shown to exploit the host cell's CK2 for their own replication and life cycle. nih.govnih.govresearchgate.net For instance, in SARS-CoV-2 infected cells, CK2 activity is increased, leading to the phosphorylation of cytoskeletal proteins that may aid the virus in infecting adjacent cells. nih.gov

Neurodegenerative Disorders: Dysregulated CK2 activity has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. researchgate.net

Inflammatory and Autoimmune Disorders: CK2 is involved in inflammatory processes, and its dysregulation has been noted in conditions like inflammatory bowel disease. nih.govresearchgate.net

The integral role of CK2 in promoting cell survival and proliferation, particularly in the context of cancer, provides a strong rationale for the development of CK2 inhibitors as therapeutic agents. portlandpress.comresearchgate.netnih.gov By inhibiting CK2, it is possible to disrupt the signaling pathways that cancer cells rely on for their growth and survival, potentially leading to apoptosis and the suppression of tumor growth. portlandpress.com

Furthermore, the involvement of CK2 in viral replication suggests that CK2 inhibitors could also serve as broad-spectrum antiviral agents. nih.govportlandpress.com The development of selective and potent CK2 inhibitors is therefore a significant area of research in the pursuit of new treatments for a variety of diseases.

Historical Context and Development of 4,5,6,7-Tetrabromobenzimidazole as a CK2 Inhibitor

The quest for selective protein kinase inhibitors led to the investigation of various chemical scaffolds. Among these, halogenated benzimidazoles and benzotriazoles emerged as promising candidates. 4,5,6,7-Tetrabromobenzotriazole (B1684666) (TBBt) was one of the early and successful inhibitors of CK2. nih.govresearchgate.net

Building on this, the structurally related compound this compound (TBBz) was first identified as a CK2 inhibitor in 1995. nih.gov Subsequent studies in the early 2000s further characterized TBBz as a potent and selective ATP-competitive inhibitor of CK2. nih.govresearchgate.net These studies demonstrated that TBBz effectively inhibits CK2 from various sources with Kᵢ values in the micromolar range. researchgate.net A significant finding was that TBBz exhibited greater selectivity for CK2 compared to other protein kinases like PKA and PKC, making it a valuable tool for studying the specific functions of CK2 in cells. researchgate.net The development of TBBz and its derivatives marked a significant step forward in the ability of researchers to probe the intricate roles of CK2 in cellular physiology and pathology.

Overview of Research Trajectories for this compound (TBBz/TBBi) and its Derivatives

Following the initial discovery and characterization of TBBz, extensive research has focused on the synthesis and evaluation of its derivatives to improve potency, selectivity, and cellular uptake. These research efforts can be broadly categorized based on the structural modifications of the TBBz scaffold.

One major avenue of research has involved substitutions at the N1 position of the benzimidazole (B57391) ring. For instance, the attachment of a hydroxypropyl group to the N1 position resulted in a derivative with improved inhibitory activity against recombinant CK2. nih.gov Further modifications of this N1-substituent, such as the synthesis of various esters, have been explored to enhance cellular permeability and pro-apoptotic properties in cancer cell lines. nih.gov

Another significant area of investigation has been the modification of the C2 position of the benzimidazole ring. The introduction of a methyl group at this position led to the development of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi), which, along with its N-aminoalkyl derivatives, showed promising inhibitory activity and increased cytotoxicity against cancer cell lines. nih.gov A particularly potent derivative, 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole, demonstrated a Kᵢ value in the nanomolar range. researchgate.net

The systematic exploration of these and other structural modifications has led to a deeper understanding of the structure-activity relationship of TBBz-based CK2 inhibitors. This knowledge continues to guide the design of new and more effective compounds for both basic research and potential therapeutic applications.

Inhibitory Activity of this compound and its Derivatives against Protein Kinase CK2

| Compound | Modification | Kᵢ (µM) | IC₅₀ (µM) |

|---|---|---|---|

| This compound (TBBz) | Parent Compound | 0.5 - 1 | 1.3 |

| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | N1-hydroxypropyl substitution | 0.28 | - |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole | C2-dimethylamino substitution | 0.04 | - |

| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi) | C2-methyl substitution | - | - |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | N1-phenacyl substitution | - | 5.30 (MCF-7), 6.80 (CCRF-CEM) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4,5,6,7 Tetrabromobenzimidazole

Established Synthetic Pathways for 4,5,6,7-Tetrabromobenzimidazole Core Structure

The creation of the fundamental this compound scaffold is a critical first step for the subsequent development of its derivatives. The primary method for achieving this is through the direct bromination of a benzimidazole (B57391) precursor.

Bromination of Benzimidazole Precursors

The synthesis of this compound is typically achieved through the exhaustive bromination of benzimidazole or its 2-substituted analogs. nih.govnih.gov This reaction involves treating the benzimidazole starting material with an excess of a brominating agent, such as bromine, in a suitable solvent. The high reactivity of the benzene (B151609) ring of the benzimidazole nucleus allows for the substitution of all four available positions (4, 5, 6, and 7) with bromine atoms. This direct approach provides a straightforward route to the polyhalogenated core structure. For instance, the bromination of 2-substituted benzimidazoles has been successfully employed to prepare a range of polyhalogenated benzimidazoles. nih.gov

Comparison with Synthesis of Related Polyhalogenated Benzimidazoles and Benzotriazoles

The synthetic strategy for this compound is analogous to that used for other polyhalogenated benzazoles, such as 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt). nih.gov Both syntheses rely on the electrophilic aromatic substitution of the corresponding parent heterocycle. For example, TBBt, another well-known CK2 inhibitor, is also synthesized by the direct bromination of benzotriazole (B28993). nih.gov The synthesis of other polyhalogenated benzimidazoles follows a similar principle, where the choice of the starting benzimidazole precursor dictates the substituent at the 2-position of the final product. nih.gov This parallel in synthetic approaches highlights a common strategy for accessing a library of halogenated benzazole compounds for structure-activity relationship studies.

Strategies for N-Substitution and Ring Modifications

To explore and optimize the biological activity of the TBBi scaffold, extensive efforts have been dedicated to its derivatization. These modifications primarily focus on N-substitution at the imidazole (B134444) nitrogen and alterations at the 2-position of the benzimidazole ring.

Synthesis of 2-Substituted Derivatives (e.g., 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT))

One of the most notable derivatives of TBBi is 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). psu.edunih.govchemicalbook.com The synthesis of DMAT starts from 2,4,5,6,7-pentabromo-1H-benzimidazole. psu.edu This precursor is then reacted with a 30% ethanolic solution of dimethylamine (B145610) in a steel autoclave at elevated temperatures (110–115 °C) to yield DMAT in good yield (75%). psu.edu This nucleophilic substitution reaction at the 2-position demonstrates a key strategy for introducing diverse functionalities to the TBBi core. Other 2-substituted derivatives, such as those bearing chlorine, bromine, or sulfur atoms, have also been synthesized, expanding the chemical space of TBBi analogs. nih.gov

Synthesis of N-Alkyl and N-Aminoalkyl Derivatives

N-alkylation of the TBBi core is a common strategy to modulate its physicochemical properties and biological activity. nih.govnih.gov This is typically achieved by reacting TBBi or its 2-substituted analogs with an appropriate alkylating agent in the presence of a base. For example, N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) or 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2-Me-TBBi) with various phenacyl halides has been used to synthesize new ketones, which can be further reduced to the corresponding alcohols. nih.gov Similarly, N-aminoalkyl derivatives have been prepared by attaching aminoalkyl-like substituents to the N1 atom of the benzimidazole ring, leading to compounds with promising biological activities. nih.gov

Introduction of Hydroxyalkyl and Trifluoroalkyl Moieties

The introduction of hydroxyalkyl and trifluoroalkyl groups represents another important avenue for the derivatization of TBBi. The synthesis of N-hydroxypropyl derivatives of TBBi and 2-Me-TBBi has been accomplished through N-alkylation with 3-bromopropan-1-ol. nih.gov These hydroxyalkylated compounds can then serve as precursors for further modifications, such as esterification. nih.gov The introduction of polyfluoroalkyl moieties at the 2-position has also been explored. nih.gov These modifications are intended to fine-tune the electronic properties and lipophilicity of the molecule, which can significantly impact its biological profile.

Data Tables

Table 1: Synthetic Methods for this compound and its Derivatives

| Compound | Starting Material | Reagents and Conditions | Reference |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Benzimidazole | Bromine | nih.govnih.gov |

| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | 2,4,5,6,7-Pentabromo-1H-benzimidazole | 30% Ethanolic dimethylamine, 110-115°C | psu.edu |

| N-Alkyl/N-Aminoalkyl Derivatives | 4,5,6,7-Tetrabromo-1H-benzimidazole or 2-substituted analogs | Alkyl halides, Base | nih.govnih.gov |

| N-Hydroxypropyl Derivatives | 4,5,6,7-Tetrabromo-1H-benzimidazole | 3-Bromopropan-1-ol, K₂CO₃, CH₃CN, reflux | nih.gov |

Design and Synthesis of Adamantylated Derivatives

The introduction of an adamantyl group to the this compound core is a strategic approach to enhance the lipophilicity of the molecule, a key factor in its transport and cellular uptake. semanticscholar.org This modification aims to combine the known antitumor properties of the benzimidazole ring with the anti-influenza activity associated with the adamantane (B196018) cage, potentially creating multi-target ligands. semanticscholar.orgdntb.gov.ua

The synthesis of these derivatives involves the alkylation of the 4,5,6,7-tetrahalogeno-1H-benzimidazole scaffold. A series of new congeners, specifically 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrahalogeno-1H-benzimidazole (where the halogen can be chlorine, bromine, or iodine), have been successfully synthesized. dntb.gov.ua The synthetic design incorporates a flexible ethyl linker (-CH2CH2-) between the adamantyl group and the benzimidazole nitrogen atom, which is intended to provide the necessary conformational flexibility for enhanced biological activity. semanticscholar.org Molecular docking studies have suggested that these adamantylated derivatives are promising candidates as inhibitors for Human Casein Kinase 2 (CK2), Membrane Matrix 2 Protein (M2), and even the SARS-CoV-2 virus. semanticscholar.orgdntb.gov.ua The addition of the bulky, nonpolar adamantyl group appears to broaden the therapeutic potential of the original tetrahalogenated benzimidazole structure. semanticscholar.orgdntb.gov.ua

Table 1: Synthesized Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles An interactive data table summarizing the structure of adamantylated derivatives.

| Compound Name | Abbreviation | Halogen (Hal) | Structural Formula |

| 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole | AB | H | C₂₁H₂₄N₂ |

| 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrachloro-1H-benzimidazole | tClAB | Cl | C₂₁H₂₀Cl₄N₂ |

| 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrabromo-1H-benzimidazole | tBrAB | Br | C₂₁H₂₀Br₄N₂ |

| 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole | tIAB | I | C₂₁H₂₀I₄N₂ |

Synthesis of Multitarget Inhibitors (e.g., HDAC and CK2)

The development of drugs that can modulate multiple biological targets simultaneously is an innovative strategy in cancer therapy. nih.gov this compound (TBBi) and its close analog, 4,5,6,7-tetrabromobenzotriazole (TBB), are well-established scaffolds for potent ATP-competitive inhibition of protein kinase CK2. nih.govrsc.org This property has been leveraged to create dual-target inhibitors that also act on histone deacetylases (HDACs), another crucial class of enzymes involved in cancer progression. nih.gov

The design strategy for these bifunctional compounds involves combining two key pharmacophores:

A CK2-inhibiting moiety , based on the 4,5,6,7-tetrabromo-1H-benzimidazole or benzotriazole scaffold. nih.govrsc.org

A Zinc Binding Group (ZBG) , typically a hydroxamate (-CONHOH), which is essential for chelating the zinc ion in the active site of HDAC enzymes. nih.govrsc.org

These two components are connected via a flexible linker chain of varying lengths. nih.gov A convergent synthetic strategy is often employed, utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," as the key step to join the two fragments. nih.gov In this approach, the polybrominated benzimidazole is first alkylated with an alkynyl bromide. nih.gov Separately, an azide-functionalized linker attached to the HDAC-binding hydroxamate group is prepared. nih.gov The two fragments are then joined using the CuAAC reaction to yield the final dual-target inhibitor. nih.gov

Several synthesized compounds have shown promising, balanced inhibitory activity against both HDAC and CK2, with IC₅₀ values in the low micromolar range. rsc.org For instance, N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide demonstrated significant cytotoxic and pro-apoptotic capabilities in cellular assays, marking it as a promising candidate for further development. nih.gov

Table 2: Research Findings on Dual HDAC/CK2 Inhibitors An interactive data table showcasing examples of multitarget inhibitors with their reported activities.

| Compound | Target(s) | Key Structural Features | IC₅₀ Value | Reference |

| 5c | HDAC1 & CK2 | 4,5,6,7-Tetrabromobenzotriazole (TBB) scaffold linked to a hydroxamate ZBG. | 5 µM for both enzymes | rsc.org |

| 5e (N-2 isomer of 5c) | HDAC1 & CK2 | N-2 substituted TBB isomer with hydroxamate ZBG. Showed a better cell-based profile than 5c. | Not specified, but showed cytotoxic activity in low µM range | rsc.org |

| 11d | HDAC6, HDAC1, CK2 | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) scaffold linked to a hydroxamate ZBG via an octanamide (B1217078) linker. | 1.83 µM (HDAC6), 5.75 µM (HDAC1), 3.03 µM (CK2) | nih.gov |

Green Chemistry Approaches in Benzimidazole Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, the broader field of benzimidazole synthesis has seen significant advancements aligned with the principles of green chemistry. These modern methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency, and they offer a blueprint for the future, more sustainable production of halogenated benzimidazoles. uniroma1.it

Key green strategies applicable to benzimidazole synthesis include:

Use of Greener Solvents: A major focus of green chemistry is replacing hazardous organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the one-pot multicomponent synthesis of imidazole derivatives, facilitated by catalysts like sodium lauryl sulfate (B86663) (SLS). researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been applied to the solvent-free synthesis of various heterocyclic compounds, representing a significant step towards process intensification and energy efficiency. mdpi.com

Catalytic Innovations: The development of reusable and non-toxic catalysts is central to green synthesis. For imidazole synthesis, various catalytic systems, including metal tetrafluoroborates, have been investigated to improve reaction efficiency and selectivity in MCRs. rsc.org

These approaches highlight a clear trend towards more sustainable synthetic practices in heterocyclic chemistry. unibo.it Applying these principles—such as developing a one-pot, multicomponent reaction in an aqueous medium or under solvent-free microwave conditions—to the synthesis of this compound could significantly reduce the environmental impact of its production.

Table 3: Overview of Green Chemistry Approaches for Imidazole/Benzimidazole Synthesis An interactive data table summarizing various green synthetic methods.

| Green Chemistry Approach | Key Features | Example Catalyst/Condition | Target Molecule Class |

| Multicomponent Reaction (MCR) | One-pot synthesis, high atom economy, reduced waste. | HBF₄–SiO₂ | Tri- and tetrasubstituted imidazoles |

| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent. | Sodium Lauryl Sulfate (SLS) | Tetrasubstituted imidazoles |

| Microwave-Assisted Synthesis | Short reaction times, often solvent-free, high yields. | Solvent-free conditions | Thiopyridine nucleosides |

Molecular Mechanisms of Action and Specificity of 4,5,6,7 Tetrabromobenzimidazole

ATP-Competitive Inhibition of Protein Kinase CK2

4,5,6,7-Tetrabromobenzimidazole (TBBz), also known as TBI, is a potent and selective inhibitor of protein kinase CK2, a ubiquitous and highly pleiotropic serine/threonine kinase implicated in cell growth, proliferation, and survival. TBBz exerts its inhibitory effect through a mechanism of ATP-competitive inhibition. nih.govnih.gov This means that TBBz directly competes with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP), for binding to the active site of the CK2 catalytic subunit.

By occupying the ATP-binding pocket, TBBz effectively blocks the transfer of a phosphate (B84403) group from ATP to CK2's protein substrates, thereby halting the phosphorylation cascade. The inhibitory potency of TBBz is significant, with studies reporting Ki values (inhibition constants) in the range of 0.5 to 1.0 µM for CK2 from diverse sources, including yeast, rat liver, and various fungi. nih.govnih.gov This competitive mode of action is a hallmark of many halogenated benzazoles developed as kinase inhibitors.

Binding Site Interactions within the CK2 Catalytic Domain

The efficacy of this compound as a CK2 inhibitor is rooted in its specific interactions within the ATP-binding pocket of the kinase's catalytic domain. Molecular modeling and mutational studies, often drawing parallels from the closely related compound 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt), have elucidated key features of this interaction. The binding site is notably hydrophobic, creating a favorable environment for the brominated ring system of TBBz.

Key residues within this hydrophobic pocket include Valine 66 (Val66) and Isoleucine 174 (Ile174). aun.edu.egresearchgate.net Mutations of these residues to the smaller amino acid alanine (B10760859) have been shown to significantly reduce the inhibitory potency of TBBz derivatives, underscoring their critical role in creating a snug fit for the inhibitor. aun.edu.egresearchgate.net The planar benzimidazole (B57391) core mimics the adenine (B156593) ring of ATP, allowing it to position itself effectively within the binding cleft, while the bulky bromine atoms engage in further stabilizing interactions.

Role of Bromine Atoms in CK2 Binding Affinity and Selectivity

The four bromine atoms on the benzimidazole ring are not merely incidental; they are crucial for the high affinity and selectivity of TBBz for protein kinase CK2. These bulky halogen atoms significantly enhance the compound's interaction with the hydrophobic ATP-binding pocket. Thermodynamic studies on related halogenated compounds have shown that ligand affinity increases with the degree of bromo substitution.

The contribution of the bromine atoms is twofold. First, their size and lipophilicity promote strong van der Waals and hydrophobic interactions with nonpolar residues in the binding site. aun.edu.egresearchgate.net The van der Waals radius of a bromine atom (1.95 Å) is similar to that of a methyl group (2.0 Å), but the bromine atoms render the molecule significantly more hydrophobic. nih.govnih.gov This is highlighted by the observation that the corresponding 4,5,6,7-tetrachlorobenzimidazole (TCBz) is a much weaker inhibitor of CK2. nih.govnih.gov Second, the specific placement of the bromine atoms, particularly at positions 5 and 6, appears to contribute more significantly to the binding affinity than those at positions 4 and 7. This precise structural arrangement allows for optimal space-filling and interaction within the unique architecture of the CK2 active site, contributing to its selectivity over other kinases.

Selectivity Profile Against Other Protein Kinases

While this compound is recognized as a potent CK2 inhibitor, it is not entirely specific. Screening against larger panels of protein kinases has revealed that TBBz and its derivatives can inhibit several other kinases, in some cases with considerable potency. This cross-reactivity is an important consideration in its use as a chemical probe.

Kinases that have been identified as off-targets for TBBz and its parent compound include members of the PIM kinase family (PIM1, PIM2, PIM3), HIPK2 (homeodomain-interacting protein kinase 2), DYRK1a (dual-specificity tyrosine-phosphorylated and -regulated kinase 1a), and PKD1 (protein kinase D1). The inhibition of these other kinases suggests a degree of structural similarity in their ATP-binding sites that can also accommodate the tetrabrominated scaffold.

Differential Inhibition of CK1, PKA, and PKC

A key feature that initially highlighted this compound as a valuable research tool was its high degree of selectivity against several common serine/threonine kinases. Specifically, TBBz is reported to be a very weak inhibitor of protein kinase CK1 and virtually inactive against cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). nih.govnih.gov This differential inhibition profile is critical, as it allows researchers to dissect CK2-specific signaling pathways without the confounding effects of broadly inhibiting other major kinases like PKA and PKC, which are central to many cellular processes.

Table 1: Inhibitory Activity of TBBz Against Select Kinases

| Kinase | Reported Activity of TBBz | Citation |

|---|---|---|

| CK2 | Potent Inhibitor (Ki = 0.5-1 µM) | nih.gov, nih.gov |

| CK1 | Very Weak Inhibitor | nih.gov, nih.gov |

| PKA | Virtually Inactive | nih.gov, nih.gov |

| PKC | Virtually Inactive | nih.gov, nih.gov |

Comparative Analysis with 4,5,6,7-Tetrabromobenzotriazole (TBBt) on Kinase Selectivity (e.g., PK60S)

This compound (TBBz) is structurally very similar to another widely used CK2 inhibitor, 4,5,6,7-tetrabromobenzotriazole (TBBt). While both are potent, ATP-competitive inhibitors of CK2, their selectivity profiles are not identical. An important distinction arises in their activity against the yeast protein kinase PK60S.

TBBt is known to be a more effective inhibitor of PK60S than it is of yeast CK2. nih.govnih.gov In contrast, TBBz is a "relatively feeble" inhibitor of PK60S. nih.govnih.gov This makes TBBz a more selective inhibitor for CK2 over PK60S, particularly in yeast systems. This difference highlights how a subtle change in the heterocyclic core—replacing a nitrogen atom in the triazole ring of TBBt with a carbon-hydrogen group in the imidazole (B134444) ring of TBBz—can significantly alter the selectivity profile.

Dual Inhibition Mechanisms with Other Kinases (e.g., PIM-1, RIO1) by Derivatives

The discovery that TBBz inhibits kinases other than CK2 has spurred the development of derivatives with intentionally dual-inhibition profiles. The promiscuity of the TBBz scaffold has been harnessed to create compounds that potently target both CK2 and other kinases, such as those from the PIM family. For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), a well-known TBBz derivative, is a potent inhibitor of both CK2 and PIM kinases.

Furthermore, research has shown that benzimidazole-based inhibitors of CK2, including TBBz itself, are also potent inhibitors of the atypical protein kinase RIO1. nih.gov Kinetic studies have confirmed that these compounds act as ATP-competitive inhibitors of RIO1. This dual-specificity has led to the development of derivatives designed to co-inhibit these kinases, which can be advantageous for certain therapeutic strategies, particularly in oncology where both CK2 and PIM or RIO kinases are often dysregulated.

Table 2: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | TBBz, TBI |

| 4,5,6,7-Tetrabromobenzotriazole | TBBt, TBB |

| 4,5,6,7-Tetrachlorobenzimidazole | TCBz |

| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | DMAT |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | DRB |

Intracellular Target Engagement and Efficacy

The biological efficacy of this compound (TBBi or TBBz) is intrinsically linked to its ability to engage and inhibit its primary intracellular target, protein kinase CK2 (formerly casein kinase II). CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and the suppression of apoptosis. apexbt.compsu.edu Its activity is often elevated in cancer cells, making it a significant target for anti-neoplastic therapies. apexbt.comnih.gov

This compound acts as a potent, ATP-competitive inhibitor of CK2. apexbt.comnih.gov Its mechanism relies on the 4,5,6,7-tetrabromobenzene scaffold, which effectively fills a unique hydrophobic cavity within the ATP-binding site of CK2. acs.org This cavity is smaller in CK2 than in most other protein kinases due to the presence of bulky hydrophobic residues, which provides a structural basis for the compound's selectivity. acs.org

Research has demonstrated that TBBz is a selective inhibitor of CK2 from diverse sources, including yeast, rat liver, and various fungi, with inhibition constant (Ki) values typically in the 0.5-1 µM range. apexbt.comnih.gov Its selectivity is notable, as it shows virtually no activity against protein kinase A (PKA) and protein kinase C (PKC), and is a very weak inhibitor of protein kinase CK1. apexbt.comnih.gov

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against Protein Kinases

| Compound | Target Kinase | IC50 / Ki Value | Source(s) |

|---|---|---|---|

| This compound (TBBz) | Protein Kinase CK2 | Ki: 0.5-1 µM | apexbt.comnih.gov |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Protein Kinase CK2 | IC50: ~1 µM | psu.edu |

| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole (DMAT/2c) | Protein Kinase CK2 | Ki: 40 nM | acs.orgnih.gov |

| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole (DMAT/2c) | Protein Kinase CK1 | Ineffective up to 200 µM | psu.edu |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Protein Kinase CK1 | IC50: 26 µM | psu.edu |

| This compound (TBBz) | Yeast Protein Kinase PK60S | Relatively feeble inhibitor | nih.gov |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Yeast Protein Kinase PK60S | More effective inhibitor than against yeast CK2 | apexbt.comnih.gov |

The intracellular efficacy of CK2 inhibitors is a critical determinant of their therapeutic potential. Studies have shown that while a compound like 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol, a derivative of TBBz, exhibits potent inhibition of recombinant CK2 (Ki of 0.28 µM), its inhibitory power inside the cell (in cellulo) can be significantly lower. nih.gov This highlights the importance of cellular permeability and stability in achieving effective target engagement within the complex intracellular environment.

Derivatives of TBBz have been developed to improve intracellular potency. One of the most successful is 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (also known as DMAT or compound '2c'), which demonstrates markedly improved inhibitory properties. acs.orgnih.gov DMAT inhibits CK2 with a Ki value of 40 nM, making it significantly more potent than the parent compound. acs.orgnih.gov This enhanced potency is attributed to additional apolar contacts its dimethylamino group makes with hydrophobic residues in the kinase's active site. nih.gov

The superior intracellular engagement of these derivatives translates to greater biological efficacy. For instance, DMAT is much more effective at inducing apoptosis in Jurkat (human T-cell leukemia) cells than its predecessor, 4,5,6,7-tetrabromobenzotriazole (TBB). acs.orgnih.gov This pro-apoptotic activity is a direct consequence of inhibiting the anti-apoptotic function of CK2. apexbt.com More recent research has also confirmed the ability of N-substituted TBBz derivatives to inhibit CK2 intracellularly in breast cancer cell lines (MCF-7) and acute lymphoblastic leukemia cells (CCRF-CEM), leading to apoptosis. nih.govnih.gov

Biological Activities and Therapeutic Potentials of 4,5,6,7 Tetrabromobenzimidazole and Its Derivatives

Anticancer and Antitumor Research

The halogenated benzimidazole (B57391), 4,5,6,7-tetrabromobenzimidazole (TBBi), and its derivatives have emerged as a significant area of interest in anticancer research. These compounds have demonstrated notable antiproliferative and pro-apoptotic activities across a range of cancer cell lines. Their mechanism of action is often linked to the inhibition of crucial cellular kinases, such as protein kinase CK2 and PIM-1 kinase, which are pivotal in cell growth, proliferation, and survival.

Antiproliferative Effects on various Cancer Cell Lines

Research has highlighted the cytotoxic potential of this compound and its derivatives against various cancer cell lines, indicating a broad spectrum of activity.

In the context of glioma, inhibitors of protein kinase CK2, including 4,5,6,7-tetrabromo-1H-benzimidazole (TBI), have shown efficacy in reducing the viability and proliferation of the malignant glioma cell line T98G and the subependymal giant cell astrocytoma (SEGA) cell line. nih.gov Studies have indicated that among the tested CK2 inhibitors, which also included 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and 4,5,6,7-tetrabromo-1H-benzotriazole (TBB), TBI exerted the most potent cytotoxic effect on both SEGA and T98G cells. nih.gov

Derivatives of this compound have been investigated for their effects on breast cancer cells. In a study focusing on the pro-apoptotic activity of 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, a derivative of TBBi, significant effects were observed in the MCF-7 breast cancer cell line. mdpi.com Treatment with this compound and TBBi itself induced a dose-dependent mitochondrial membrane depolarization in MCF-7 cells. nih.gov Specifically, at a concentration of 16 µM, compound 1 led to a 26% reduction in mitochondrial membrane potential (ΔΨm), and at 32 µM, a 19% reduction was observed. nih.gov

| Compound | Cell Line | Concentration (µM) | Effect on Mitochondrial Membrane Potential (ΔΨm) |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 | 16 | 26% reduction |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 | 32 | 19% reduction |

| This compound (TBBi) | MCF-7 | Dose-dependent | Induces mitochondrial membrane depolarization |

The antiproliferative effects of this compound derivatives have been particularly noted in leukemia cell lines. The derivative 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) has been shown to be more potent in inducing apoptosis in Jurkat cells compared to 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), with a DC50 value of 2.7 µM versus 17 µM, respectively. mdpi.com

Furthermore, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol, another derivative, has demonstrated pronounced pro-apoptotic activity against various cancer cell lines, especially in acute lymphoblastic leukemia, and also induces autophagy in K-562 cells. nih.gov In the CCRF-CEM acute lymphoblastic leukemia cell line, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one and TBBi caused a dose-dependent depolarization of the mitochondrial membrane. nih.gov

| Compound/Derivative | Cell Line | Noted Effect | DC50 Value (µM) |

| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Jurkat | Apoptosis Induction | 2.7 |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Jurkat | Apoptosis Induction | 17 |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | K-562 | Autophagy Induction | Not Specified |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM | Mitochondrial Membrane Depolarization | Not Specified |

| This compound (TBBi) | CCRF-CEM | Mitochondrial Membrane Depolarization | Not Specified |

While benzimidazole compounds have been explored for their anticancer activities, specific research on the antiproliferative effects of this compound and its direct derivatives on the OVCAR-3 ovarian carcinoma cell line is not extensively detailed in the provided search results. The OVCAR-3 cell line is a well-established model for ovarian carcinoma, known to be refractory to cisplatin (B142131) treatment. sigmaaldrich.com

Similarly, detailed research findings on the specific antiproliferative effects of this compound or its derivatives on the HeLa cervical cancer cell line were not prominently available in the provided search results. The HeLa cell line is a widely used model in cancer research, originating from a cervical adenocarcinoma. nih.gov

Induction of Apoptosis and Cell Death Mechanisms

A fundamental characteristic of an effective anticancer drug is its capacity to induce apoptosis, or programmed cell death, in malignant cells. kklmed.com Derivatives of this compound have demonstrated significant pro-apoptotic potential across various cancer cell lines. researchgate.net For instance, derivatives such as 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (Compound F) have shown strong pro-apoptotic activity. researchgate.net The modification of the TBBi core structure, such as substitutions at the N1 position or the 2-position, has been a key strategy in enhancing these apoptotic effects. researchgate.net

The process of apoptosis is executed by a family of proteases called caspases. nih.gov The activation of these enzymes is a critical step in the apoptotic pathway, leading to the systematic dismantling of the cell. nih.gov Studies have shown that TBBi derivatives are effective activators of caspases. For example, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, a derivative of TBBi, induces a dose-dependent activation of caspase-3 in acute lymphoblastic leukemia cells (CCRF-CEM). researchgate.net Caspase-3 is a key executioner caspase, and its activation by these compounds confirms their ability to engage the core apoptotic machinery. nih.govresearchgate.net

Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair and cell death. nih.gov During apoptosis, caspases cleave PARP, a hallmark event that prevents DNA repair and facilitates cell death. Certain 2-aminoalkylamino derivatives of TBBi have been observed to cause concentration-dependent cleavage of PARP in human prostate cancer cells. researchgate.net This breakdown of the PARP protein is a direct consequence of caspase activation and serves as a biochemical marker for apoptosis induced by these compounds.

Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. nih.gov While its role in cancer is complex, inducing autophagy can sometimes lead to cell death. Specific derivatives of TBBi have been found to trigger this process. Notably, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol has been reported to induce autophagy in K-562 leukemia cells, highlighting another mechanism by which these compounds can combat cancer. apexbt.comresearchgate.net

Mitochondria play a central role in the intrinsic pathway of apoptosis, and changes in mitochondrial membrane potential are often indicative of apoptotic signaling. caymanchem.com The effects of TBBi derivatives on mitochondrial polarization appear to be specific to the individual compound. For instance, DMAT is noted for not causing any side effects on mitochondria polarization at concentrations up to 10 µM. researchgate.net In contrast, the derivative 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (Compound F) is understood to exert its strong pro-apoptotic activity by specifically inducing the mitochondrial apoptotic pathway. researchgate.net

Interference with PI3-K/Akt Cascade

The PI3K/Akt signaling pathway is a critical cascade that promotes cell survival, growth, and proliferation and is frequently overactive in many cancers. nih.govmdpi.com Protein kinase CK2, the primary target of TBBi, is a key regulator of this pathway. nih.govresearchgate.net CK2 can enhance the PI3K/Akt pathway through several mechanisms, including the direct phosphorylation and activation of Akt at serine 129 and by phosphorylating and inhibiting PTEN, a tumor suppressor that negatively regulates the PI3K pathway. nih.govresearchgate.net

By inhibiting CK2, this compound and its derivatives can effectively disrupt this pro-survival signaling. kklmed.comapexbt.commdpi.com The inhibition of CK2 leads to reduced Akt activity, thereby hindering the downstream signals that protect cancer cells from apoptosis. nih.govnih.gov This interference with the PI3K/Akt cascade is a significant component of the anticancer activity of TBBi-based compounds, turning off a crucial survival switch in malignant cells. researchgate.netnih.gov

Multitargeting Approaches in Cancer Therapy

The complexity of cancer, driven by multiple aberrant signaling pathways, has spurred the development of multitargeting therapeutic agents. cellsignal.com This strategy aims to improve efficacy and overcome drug resistance by hitting several key cellular targets simultaneously. cellsignal.com Derivatives of this compound are well-suited for this approach.

Research has shown that certain TBBi derivatives can inhibit multiple kinases. For example, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one was found to inhibit both protein kinase CK2 and PIM-1 kinase, both of which are involved in protecting cells from apoptosis. researchgate.net Furthermore, hybrid molecules combining the structural features of a CK2 inhibitor (derived from TBBi) and a histone deacetylase (HDAC) inhibitor have been developed as multitarget anticancer agents. researchgate.net This ability to engage multiple oncogenic targets underscores the potential of TBBi-based scaffolds in creating more effective and robust cancer therapies. researchgate.netcellsignal.com

Interactive Data of this compound Derivatives

Below is a summary of various TBBi derivatives and their observed biological activities.

| Derivative Name | Target(s) | Observed Biological Effect(s) | Cell Line(s) | Reference(s) |

| This compound (TBBi) | CK2 | Selective ATP-competitive inhibitor | Various | nih.govnih.govresearchgate.net |

| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | Induces apoptosis, cell permeable | Jurkat | researchgate.net |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CK2, PIM-1 | Dose-dependent caspase-3 activation, inhibits both kinases | CCRF-CEM, MCF-7 | researchgate.netresearchgate.net |

| N1-(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)-ethane-1,2-diamine | Not specified | Strong induction of apoptosis, concentration-dependent PARP cleavage | LNCaP | researchgate.net |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | Not specified | Induces autophagy | K-562 | researchgate.net |

| 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (Compound F) | CK2 | Induces mitochondrial apoptotic pathway | CCRF-CEM | researchgate.net |

Modulation of Vitamin D3 Anti-cancer Activity

Recent studies have highlighted the potential of this compound to enhance the anti-cancer properties of vitamin D3. The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is known to have anti-tumor effects, but its efficacy can be limited by the enzyme 24-hydroxylase (CYP24A1), which degrades it.

Research has shown that this compound, a selective inhibitor of protein kinase CK2, can significantly boost the anti-tumor activity of 1,25(OH)2D3. nih.gov It achieves this by directly inhibiting the expression of the CYP24A1 gene. nih.govnih.gov This inhibition leads to a more sustained presence of active vitamin D3, thereby enhancing its anti-proliferative effects in cancer cells. nih.gov Studies in human prostate cancer cells have demonstrated that the inhibition of CK2 by TBBz or through CK2 siRNA knockdown reduces the expression of CYP24A1 mRNA induced by 1,25(OH)2D3. nih.gov This mechanism suggests that targeting CYP24A1 with compounds like this compound could be a promising strategy to augment the therapeutic effects of vitamin D3 in cancer treatment. nih.govnih.gov

Table 1: Research Findings on this compound and Vitamin D3 Anti-cancer Activity

| Finding | Mechanism of Action | Cancer Type Studied | Reference |

| Enhanced anti-tumor effect of 1,25(OH)2D3 | Inhibition of CYP24A1 expression | Prostate Cancer | nih.govnih.gov |

| Downregulation of endogenous CYP24A1 mRNA | Inhibition of protein kinase CK2 | Prostate Cancer | nih.gov |

| Enhanced antiproliferative effect of 1,25(OH)2D3 | Inhibition of CK2 by TBBz or CK2 siRNA | In vitro and in vivo xenograft models | nih.gov |

Antiviral Research

The benzimidazole scaffold is a well-established pharmacophore in antiviral drug discovery. This compound and its related compounds have been investigated for their potential to combat a range of viral infections.

Inhibition of Flaviviridae NTPase/Helicase Activities (HCV, WNV, DENV, JEV)

The non-structural protein 3 (NS3) of Flaviviridae viruses, which possesses NTPase and helicase activities, is essential for viral replication and represents a key target for antiviral therapies. nih.gov Research into inhibitors of these enzymes has shown promise for a structurally related compound, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBT). nih.govscientificarchives.com

Studies have demonstrated that TBBT is an effective inhibitor of the helicase activity of Hepatitis C Virus (HCV) and West Nile Virus (WNV) NTPase/helicases. nih.govscientificarchives.com While TBBT showed weaker inhibition against the Japanese Encephalitis Virus (JEV) enzyme, the findings have spurred the synthesis and evaluation of new TBBT derivatives, including N-alkyl derivatives, which have exhibited good activity and lower cytotoxicity. nih.govscientificarchives.com Given the structural similarity between TBBT and this compound, it is plausible that TBBz and its derivatives could also act as inhibitors of Flaviviridae NTPase/helicase, representing a promising avenue for further investigation.

Table 2: Inhibition of Flaviviridae NTPase/Helicase by TBBT (a related compound)

| Virus | Target Enzyme | Inhibitory Effect of TBBT | Reference |

| Hepatitis C Virus (HCV) | NS3 NTPase/Helicase | Good inhibitor of helicase activity | nih.govscientificarchives.com |

| West Nile Virus (WNV) | NS3 NTPase/Helicase | Good inhibitor of helicase activity | nih.govscientificarchives.com |

| Japanese Encephalitis Virus (JEV) | NS3 NTPase/Helicase | Very weak inhibitor | nih.govscientificarchives.com |

| Dengue Virus (DENV) | NS3 NTPase/Helicase | Research ongoing with related compounds | nih.gov |

Potential as SARS-CoV-2 Inhibitors

The global pandemic caused by SARS-CoV-2 has accelerated the search for effective antiviral agents. While direct research on this compound as a SARS-CoV-2 inhibitor is limited, the broader class of benzimidazole compounds has been identified as a promising scaffold for developing novel inhibitors. mdpi.com

In silico studies have explored the potential of various benzimidazole derivatives to target key viral proteins of SARS-CoV-2, such as the main protease (Mpro) and the spike protein's receptor-binding domain (RBD) that interacts with the human ACE2 receptor. mdpi.com These computational screening approaches have identified several benzimidazole-containing compounds with the potential to disrupt viral entry and replication. mdpi.com Although specific data for this compound is not yet prevalent in the literature, its established role as a kinase inhibitor suggests that it and its derivatives warrant investigation as potential therapeutic agents against SARS-CoV-2.

Other Biological Activities under Investigation

Beyond its anti-cancer and potential antiviral applications, this compound is being explored for other important biological activities.

Antifungal Properties

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Research has shown that this compound possesses antifungal properties. Specifically, it has been identified as a selective ATP-competitive inhibitor of protein kinase CK2 from the pathogenic yeast Candida tropicalis. mdpi.comnih.gov The inhibition constants (Ki) for CK2 from Candida tropicalis were found to be in the range of 0.5-1 microM. mdpi.comnih.gov

This inhibitory activity against a key fungal enzyme suggests that this compound could serve as a lead compound for the development of new antifungal drugs. Further research is needed to explore its spectrum of activity against other pathogenic fungi and to understand its mechanism of action in more detail.

Table 3: Antifungal Activity of this compound

| Fungal Species | Target Enzyme | Inhibitory Activity (Ki) | Reference |

| Candida tropicalis | Protein Kinase CK2 | 0.5-1 µM | mdpi.comnih.gov |

| Neurospora crassa | Protein Kinase CK2 | 0.5-1 µM | mdpi.comnih.gov |

| Yeast (general) | Protein Kinase CK2 | 0.5-1 µM | mdpi.comnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Essential Structural Elements for CK2 Inhibition

The core structure of tetrabromobenzimidazole is a potent scaffold for CK2 inhibition, and modifications at various positions have been extensively studied to determine their effect on inhibitory activity. nih.govdrugbank.com

The nature of the halogen atoms on the benzimidazole (B57391) ring is a critical determinant of inhibitory potency against CK2. Comparative studies have consistently shown that the inhibitory activity follows the order: tetraiodo > tetrabromo > tetrachloro.

Research indicates that 4,5,6,7-tetrachlorobenzimidazole (TCBz) is a significantly weaker inhibitor of CK2 compared to its tetrabromo counterpart (TBBz). nih.gov Further studies comparing bromo- and iodo-derivatives revealed that iodinated compounds generally exhibit stronger inhibitory properties than the corresponding brominated versions. nih.gov For instance, the CK2α' subunit of the kinase was found to be up to six times more sensitive to tetraiodo- and tetrabromobenzimidazole derivatives than the CK2α subunit. nih.gov This enhanced potency of the heavier halogens is attributed to their ability to form stronger halogen bonds with the hinge region (specifically with the backbone of residues Glu114 and Val116) of the CK2 active site. nih.gov The van der Waals radii of bromine (1.95 Å) and iodine are larger than that of chlorine, allowing for more effective hydrophobic and van der Waals interactions within the ATP-binding pocket. nih.govnih.gov

| Compound | Halogenation Pattern | Relative CK2 Inhibitory Potency |

| TCBz | Tetrachloro | Weaker |

| TBBz | Tetrabromo | Potent |

| TIBz | Tetraiodo | Most Potent |

This table illustrates the general trend in inhibitory potency based on the halogen substituent.

C2 Position: Introducing substituents at the C2 position can significantly enhance inhibitory potency compared to the parent TBBz. Replacing the N2 atom of the related compound 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) with a carbon atom at this position, bound to various polar groups, markedly improves inhibitory properties. drugbank.comnih.gov The most effective derivatives include those with dimethylamino, methylsulfanyl, isopropylamino, and amino groups. drugbank.comnih.gov For example, 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole was found to have a Kᵢ value of 40 nM, making it a highly potent inhibitor. drugbank.comnih.gov Molecular modeling suggests that these C2 substituents can form additional apolar contacts with hydrophobic residues, such as Val66 and Ile174, in the active site, accounting for their superior inhibitory effects. drugbank.comnih.gov

N1 Position: Substitutions at the N1 position have also been explored. The introduction of N1-carboxyalkyl derivatives to tetrahalogenobenzimidazoles resulted in potent inhibitors. nih.gov In a series of N-substituted tetrabromobenzotriazole derivatives, which are structurally related to TBBz, regioisomers with substituents at the N2 position (analogous to the C2-N bond in benzimidazole) consistently showed higher activity than their N1-isomer counterparts. aun.edu.eg This suggests that the position of substitution is critical, with modifications pointing towards certain key residues in the ATP binding site (like Asp175, Lys68, and Trp176) being more favorable. aun.edu.eg

| Compound Derivative | Position of Substitution | Effect on CK2 Inhibition | Kᵢ Value (nM) |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole | C2 | Potent Inhibition | 40 |

| 4,5,6,7-tetrabromo-2-(methylsulfanyl)benzimidazole | C2 | Potent Inhibition | <100 |

| 4,5,6,7-tetrabromo-2-(isopropylamino)benzimidazole | C2 | Potent Inhibition | <100 |

| 4,5,6,7-tetrabromo-2-aminobenzimidazole | C2 | Potent Inhibition | <100 |

| N1-substituted derivatives | N1 | Potent Inhibition | Varies |

Data sourced from studies on C2-substituted TBBz derivatives. drugbank.comnih.gov

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of tetrabromobenzimidazole inhibitors is not solely dependent on their direct interaction with the enzyme but is also governed by their physicochemical properties, which influence their ability to reach the target within a cellular environment.

Lipophilicity, often expressed as logP, is a key parameter affecting the transport of compounds across cell membranes. nih.gov For TBBz derivatives to be effective in a cellular context, they must possess adequate permeability. Studies on N-hydroxypropyl derivatives of TBBz and their ester prodrugs have shown a clear correlation between lipophilicity and intracellular CK2 inhibition. nih.gov Derivatives with higher logP values were more potent intracellular inhibitors and demonstrated better proapoptotic properties in breast cancer cell lines. nih.gov This is because masking polar functional groups, such as hydroxyls, with more lipophilic acyl moieties can enhance membrane transport. nih.gov However, a balance must be maintained, as excessively high lipophilicity can lead to poor solubility in biological media and non-specific binding.

The size (steric effects) and electronic properties of substituents play a crucial role in the binding affinity of TBBz derivatives. Computational studies using QM/MM-PB/SA methods have revealed that van der Waals interactions are the primary driving force for the binding of these inhibitors to the CK2 active site. nih.gov The bulky bromine atoms contribute significantly to these favorable hydrophobic interactions. nih.gov

Electrostatic interactions, while not the main driver of binding affinity, are critical for orienting the inhibitor correctly within the active site. nih.gov The introduction of polar groups can lead to the formation of specific hydrogen bonds or other polar interactions that enhance potency and selectivity. For instance, molecular docking studies suggest that hydrophilic groups at the N2 position of the related tetrabromobenzotriazole nucleus can form beneficial interactions with key residues like Asp175 and Lys68 in the CK2 ATP binding site. aun.edu.eg

Rational Design Principles for Enhanced Potency and Selectivity

The wealth of SAR and structural data has paved the way for the rational design of second-generation TBBz-based inhibitors with improved characteristics. nih.gov Key principles have emerged from these studies:

Exploiting Halogen Bonding: The observation that heavier halogens (I > Br > Cl) lead to greater potency provides a clear strategy for enhancement. Designing inhibitors with iodine or bromine at positions 4, 5, 6, and 7 is a foundational principle. nih.govnih.gov These halogens effectively interact with the hinge region of the kinase. nih.gov

Targeting Hydrophobic Pockets: The CK2 active site possesses unique hydrophobic residues (Val66, Ile174). nih.gov Designing C2-substituents that can establish additional non-polar contacts with these residues is a proven method to increase potency, as seen with the dimethylamino derivative. drugbank.comnih.gov

Optimizing N1 and C2 Substitutions: The nature and position of substituents are critical. Studies show that placing hydrophilic or specific hydrophobic groups at the C2 position (or its analogue in related scaffolds) is generally more effective than at the N1 position. aun.edu.eg This is due to the favorable interactions these groups can make with residues deep within the ATP-binding pocket. aun.edu.eg The inclusion of a sufficiently large polar group on the tetrabromobenzimidazole skeleton has been hypothesized to increase binding affinity. nih.gov

Balancing Lipophilicity and Solubility: For cellular efficacy, inhibitors must be designed with an optimal lipophilicity profile. This can involve creating prodrugs, such as esters, that are more lipophilic for better cell entry and are then converted to the active, potentially more polar, form inside the cell. nih.gov

By integrating these principles, researchers can move beyond serendipitous discovery and systematically engineer TBBz derivatives with superior potency, enhanced selectivity, and improved cell-based activity, making them more viable candidates for further development. nih.govaun.edu.eg

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets.

Molecular docking studies have been instrumental in elucidating the interaction of TBBz and its derivatives with the ATP-binding site of protein kinase CK2. semanticscholar.orgaun.edu.eg These simulations are often based on the crystal structure of the CK2-TBB complex. nih.gov The binding of TBBz is characterized by hydrophobic interactions between its tetrabrominated ring and nonpolar residues within the active site, such as Val66 and Ile174. nih.gov The bromine atoms at positions 5 and 6 of the benzimidazole (B57391) ring are suggested to interact with residues like Glu114 and Val116. mdpi.com The nitrogen atom of the imidazole (B134444) ring can form a hydrogen bond with Lys68 or a water-mediated hydrogen bond with Glu81. mdpi.com

The development of TBBz derivatives has been guided by these docking insights. For instance, substituting the triazole ring of the related inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) with a derivatized imidazole ring was an attempt to introduce additional polar interactions. psu.edu One such derivative, 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT), demonstrated a lower Ki value than TBBt, and molecular modeling suggests that the dimethylamino group provides additional apolar contacts with nearby hydrophobic residues. nih.gov Similarly, docking studies of other N-substituted TBBt derivatives suggest that hydrophilic groups at the N2 position of the triazole nucleus can form favorable interactions with key residues like Asp175, Lys68, and Trp176 in the ATP binding site. aun.edu.eg

The table below summarizes the key interacting residues within the CK2 ATP-binding site for TBBz and its analogs as identified through molecular docking studies.

| Compound | Interacting Residues in CK2 ATP-Binding Site | Key Interactions |

| 4,5,6,7-Tetrabromobenzimidazole (TBBz) | Val66, Ile174, Glu114, Val116, Lys68, Glu81 | Hydrophobic interactions, hydrogen bonding |

| 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT) | Hydrophobic residues near the dimethylamino group | Additional apolar contacts |

| N2-substituted TBBt derivatives | Asp175, Lys68, Trp176 | Hydrophilic interactions |

While the primary binding site for TBBz and its analogs is the ATP-binding pocket, computational studies have explored the possibility of other interaction sites. The search for allosteric inhibitors, which bind to sites other than the active site, is a key strategy to achieve higher selectivity. semanticscholar.org Although specific studies identifying TBBz binding to the αD binding pocket are not prevalent, the general methodology of blind docking can be employed to search for potential alternative binding sites on the protein surface. researchgate.net The cavity where TBBz binds is formed by a number of hydrophobic residues, and its specific shape favors nonpolar ligands that can maximize surface contact. mdpi.com

Computational approaches are also utilized to predict the potential off-target interactions of TBBz and its derivatives. This is crucial for understanding the compound's selectivity and potential side effects. For instance, while TBBz is a potent inhibitor of CK2, it is a weak inhibitor of protein kinase CK1. nih.gov Docking simulations can be performed against a panel of different kinases to predict the binding affinity and identify potential multitarget profiles. researchgate.net For example, new adamantylated derivatives of tetrahalogeno-1H-benzimidazoles have been synthesized and studied in silico for their potential as multi-target ligands against CK2, M2 proton channel, and SARS-CoV-2 proteins. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. youtube.comsamipubco.com MD simulations have been used to assess the stability of the interactions between TBBz derivatives and the CK2 active site. nih.gov For instance, MD simulations of a benzimidazole-1,3,4-thiadiazole derivative in complex with CK2 were performed to evaluate its stability and interactions within the active site over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help refine the understanding of the binding mode. mdpi.com

Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com DFT calculations have been applied to TBBz and its derivatives to understand their electronic properties, which are crucial for their reactivity and interaction with biological targets. mdpi.com These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. mdpi.comnih.gov For example, DFT studies on adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles revealed that the LUMO is primarily located on the halogen atoms, suggesting their importance in intermolecular interactions. mdpi.com The electrophilicity index, another parameter derived from DFT, indicated that these adamantylated derivatives are weaker electrophiles than the parent tetrahalogeno-1H-benzimidazoles. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

While a specific, detailed QTAIM analysis for this compound is not extensively documented in publicly available literature, the principles of QTAIM can be applied to understand its structure. Such an analysis would reveal the nature of the covalent bonds within the benzimidazole ring system and the carbon-bromine bonds. Furthermore, QTAIM can elucidate non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for understanding the crystal packing and interactions with biological targets. For instance, in related heterocyclic compounds, QTAIM has been used to characterize intramolecular and intermolecular hydrogen bonds, which are vital for molecular stability and crystal lattice formation.

Hirshfeld Surface Analysis

Although a specific Hirshfeld surface analysis for this compound is not readily found in published research, studies on structurally similar brominated heterocyclic compounds provide insight into the expected interactions. For example, in the crystal structures of other dibromo-substituted heterocyclic compounds, Hirshfeld analysis has revealed the significance of Br···H, C···H, and H···H contacts, indicating the prevalence of van der Waals forces and specific hydrogen bonding interactions in the crystal packing. erciyes.edu.trnih.govnih.gov For this compound, a Hirshfeld analysis would likely highlight the prominent role of halogen bonding (Br···N or Br···Br interactions) and potentially weak C-H···Br hydrogen bonds in directing the supramolecular assembly.

The key intermolecular contacts that would be quantified by a Hirshfeld surface analysis of this compound are summarized in the table below, based on the analysis of related structures.

| Interaction Type | Description | Expected Contribution |

| H···H | Represents van der Waals interactions between hydrogen atoms on adjacent molecules. | Major |

| Br···H/H···Br | Indicates interactions between bromine and hydrogen atoms, which can be attractive (weak hydrogen bonds) or repulsive. | Significant |

| C···H/H···C | Reflects van der Waals interactions involving carbon and hydrogen atoms. | Significant |

| Br···Br | Suggests the presence of halogen-halogen interactions, which are a type of halogen bond. | Moderate |

| C···C | Points to π-π stacking interactions between the aromatic rings of adjacent molecules. | Minor to Moderate |

| N···H/H···N | Indicates classical hydrogen bonding involving the imidazole nitrogen atoms. | Significant |

In Silico ADMET Profile Analysis

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical step in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and safety properties. While comprehensive experimental ADMET data for this compound is not publicly available, computational models can provide valuable predictions. nih.govresearchgate.netnih.gov

The PubChem database provides several computed properties for this compound that are relevant to its ADMET profile. nih.gov

| Property | Value | Implication for ADMET |

| Molecular Weight | 433.7 g/mol | Within the range for many small molecule drugs. |

| XLogP3 | 4.3 | Indicates high lipophilicity, suggesting good absorption but potentially poor solubility and higher plasma protein binding. |

| Hydrogen Bond Donor Count | 1 | Low number of hydrogen bond donors, which is favorable for oral bioavailability. |

| Hydrogen Bond Acceptor Count | 1 | Low number of hydrogen bond acceptors, also favorable for oral bioavailability. |

| Rotatable Bond Count | 0 | Low conformational flexibility, which can be beneficial for binding affinity. |

| Topological Polar Surface Area | 28.7 Ų | Low polar surface area, which is generally associated with good cell permeability. |

Based on these computed properties, this compound is predicted to have good membrane permeability and absorption. However, its high lipophilicity may lead to poor aqueous solubility and potential issues with metabolism and clearance. Further in silico modeling would be necessary to predict its metabolic pathways, potential for inhibiting or inducing cytochrome P450 enzymes, and various toxicity endpoints.

Development of Predictive Models for Drug Design

This compound (TBBz) is a well-established inhibitor of protein kinase CK2, an important target in cancer therapy. dntb.gov.uanih.govmedchemexpress.com As such, TBBz and its analogs have been instrumental in the development of predictive models for designing more potent and selective CK2 inhibitors. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies on derivatives of TBBz have provided crucial data for building these predictive models. For example, modifications at the N1 and C2 positions of the benzimidazole scaffold have been systematically explored to understand their impact on inhibitory activity. nih.gov These studies have shown that the tetrabromo-substitution pattern is critical for high-affinity binding to the ATP-binding pocket of CK2.

The development of predictive models for CK2 inhibitors often involves quantitative structure-activity relationship (QSAR) studies and the generation of pharmacophore models. These models use the structural features and biological activities of a series of compounds, including TBBz, to derive mathematical equations or 3D representations of the key interactions required for potent inhibition. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of novel compounds with improved properties.

The key findings from studies on TBBz and its derivatives that contribute to predictive model development are summarized below.

| Structural Feature | Impact on CK2 Inhibition | Contribution to Predictive Models |

| 4,5,6,7-Tetrabromo Substitution | Essential for high potency. The bromine atoms form key interactions within the hydrophobic pocket of CK2. | Forms the core of the pharmacophore model for CK2 inhibitors based on this scaffold. |

| Imidazole N-H | Acts as a hydrogen bond donor, interacting with the hinge region of the kinase. | A key feature in pharmacophore models, defining a required hydrogen bond donor. |

| Modifications at N1 | Can be modified to improve solubility and cell permeability without significant loss of activity. | Provides a vector for optimization in predictive models, allowing for the design of prodrugs or compounds with improved pharmacokinetic properties. nih.gov |

| Modifications at C2 | Substitution at this position can enhance potency and selectivity. | Allows for the exploration of additional binding interactions and the development of more refined QSAR models. |

Advanced Methodologies for Characterization and Biological Evaluation

Crystallographic Studies for Structural Elucidation

While direct crystallographic data for 4,5,6,7-Tetrabromobenzimidazole is not extensively published, structural insights are often gained through molecular modeling based on the crystal structures of closely related compounds. For instance, understanding the interaction between derivatives of tetrabromobenzimidazole and their biological targets, such as protein kinase CK2, has been advanced by using the known crystal structure of the complex formed between CK2 and 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt), a structurally analogous inhibitor. nih.gov

This computational approach, known as molecular modeling, allows researchers to predict how this compound and its congeners fit into the ATP-binding pocket of a kinase. The model of the CK2-inhibitor complex suggests that specific hydrophobic residues within the kinase play a crucial role in binding. This structural understanding is vital for the rational design of more potent and selective inhibitors based on the tetrabromobenzimidazole scaffold. nih.gov

Spectroscopic Techniques for Physicochemical Characterization (e.g., UV, NMR, Mass Spectrometry for purity and structure confirmation)

The definitive characterization and purity assessment of this compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's structure and composition.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule. The absorption spectrum, typically recorded in various solvents, reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophoric system. uminho.ptmdpi.com This information is valuable for confirming the electronic structure and for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for elucidating the precise molecular structure. nih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals, researchers can confirm the arrangement of hydrogen and carbon atoms, verifying the integrity of the benzimidazole (B57391) core and the positions of the bromine substituents. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is often used in conjunction with DFT calculations to predict NMR chemical shifts, which are then compared with experimental data for validation. nih.gov

Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the compound with high accuracy, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a fingerprint for the molecule and helping to confirm its identity and purity.

In Vitro Enzyme Inhibition Assays (Radiometric assays for kinase activity)

Radiometric assays are considered a gold standard for directly measuring the enzymatic activity of kinases and assessing the potency of inhibitors like this compound. reactionbiology.comreactionbiology.com This method involves the use of a radioactive phosphate (B84403) donor, typically [γ-³³P]ATP, and a specific substrate for the kinase being studied.

The assay quantifies the transfer of the radioactive phosphate group from ATP to the substrate. When an inhibitor such as this compound is introduced, it competes with ATP for the binding site on the kinase, leading to a decrease in substrate phosphorylation. nih.gov The amount of radioactivity incorporated into the substrate is measured, and this reduction in signal directly correlates with the inhibitory strength of the compound. reactionbiology.com This technique allows for the precise determination of key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Kᵢ (inhibition constant).

Research has shown that this compound (TBBz) is a selective and potent ATP-competitive inhibitor of protein kinase CK2, with Kᵢ values in the sub-micromolar range across various species. nih.gov It demonstrates significantly weaker activity against other kinases like PKA, PKC, and CK1, highlighting its selectivity. nih.gov

| Compound | Target Kinase | Inhibition Constant (Kᵢ) | Source(s) |

| This compound (TBBz) | Protein Kinase CK2 | 0.5 - 1.0 µM | nih.gov |